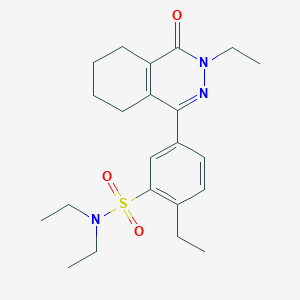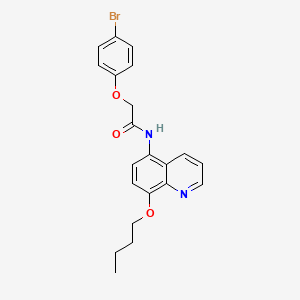![molecular formula C19H18N2O3 B11316177 3-(Furan-2-ylmethyl)-5,5-dimethyl-1H,6H-benzo[h]quinazoline-2,4-dione](/img/structure/B11316177.png)
3-(Furan-2-ylmethyl)-5,5-dimethyl-1H,6H-benzo[h]quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a furan ring, a benzene ring fused with a quinazoline moiety, and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a quinazoline precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or platinum and may involve steps like cyclization and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control temperature, pressure, and reaction time, thereby optimizing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the furan ring.
Wissenschaftliche Forschungsanwendungen
3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(FURAN-2-YL)-3-(P-TOLYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: This compound also features a furan ring and exhibits antimicrobial activity.
4-HYDROXY-2-QUINOLONES: These compounds share the quinazoline moiety and are known for their pharmaceutical applications.
Uniqueness
What sets 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE apart is its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its dual presence of furan and quinazoline rings makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-(furan-2-ylmethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazoline-2,4-dione |
InChI |
InChI=1S/C19H18N2O3/c1-19(2)10-12-6-3-4-8-14(12)16-15(19)17(22)21(18(23)20-16)11-13-7-5-9-24-13/h3-9H,10-11H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
YBRJANWHNLQZNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=O)N3)CC4=CC=CO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11316117.png)
![N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316118.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316124.png)
![N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316125.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316127.png)
![6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316129.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11316140.png)
![7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316143.png)

![N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316155.png)

